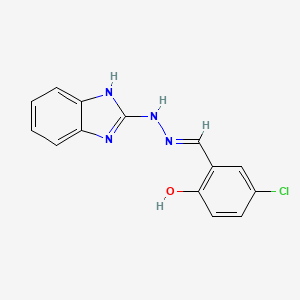
5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzimidazole, which is a heterocyclic organic compound.
Applications De Recherche Scientifique
5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antioxidant, anticancer, antimicrobial, and anti-inflammatory activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone exhibits various biochemical and physiological effects. For instance, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. Additionally, the compound is easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using the compound is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on 5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone. One potential direction is to investigate the compound's potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Another direction is to explore the compound's interactions with other biomolecules, such as proteins and nucleic acids, to gain a better understanding of its mechanism of action. Furthermore, the development of new synthetic methods for the compound could lead to the discovery of novel derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis method of 5-chloro-2-hydroxybenzaldehyde 1H-benzimidazol-2-ylhydrazone involves the reaction of 5-chloro-2-hydroxybenzaldehyde with benzimidazole-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained after purification through recrystallization.
Propriétés
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-10-5-6-13(20)9(7-10)8-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H2,17,18,19)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZKJVZXFUGBSO-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-[2-(1H-1,3-Benzodiazol-2-YL)hydrazin-1-ylidene]methyl]-4-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-difluorobenzyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140898.png)
![2-butyl-N-[3-(methylthio)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6140916.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6140918.png)
![N-cyclopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B6140924.png)
![N-cyclopropyl-3-{1-[(3-oxo-2,3-dihydro-1H-inden-1-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6140937.png)

![N-[2-[(2-amino-2-oxoethyl)thio]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B6140949.png)
![N-[1-(2-chlorophenyl)ethyl]-3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6140953.png)
![6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B6140960.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)